molecular formula C10H7FO B13918430 2-Acetyl-5-fluorophenylacetylene

2-Acetyl-5-fluorophenylacetylene

Cat. No.: B13918430
M. Wt: 162.16 g/mol
InChI Key: MFGUKZKZGSJQIK-UHFFFAOYSA-N
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Description

2-Acetyl-5-fluorophenylacetylene is an organic compound characterized by the presence of an acetyl group, a fluorine atom, and a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-5-fluorophenylacetylene can be achieved through several methods. One common approach involves the copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives. This method includes the hydration of the C–F bond followed by an intramolecular annulation to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The use of catalysts such as palladium or copper is common to ensure high yields and purity. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-fluorophenylacetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

2-Acetyl-5-fluorophenylacetylene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-fluorophenylacetylene involves its interaction with specific molecular targets. The acetyl group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Fluorophenylacetylene: Shares the phenylacetylene moiety but lacks the acetyl group.

    2-Acetylphenylacetylene: Contains the acetyl group but lacks the fluorine atom.

    5-Fluoro-2-methylphenylacetylene: Similar structure with a methyl group instead of an acetyl group.

Uniqueness: 2-Acetyl-5-fluorophenylacetylene is unique due to the combination of the acetyl group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C10H7FO

Molecular Weight

162.16 g/mol

IUPAC Name

1-(2-ethynyl-4-fluorophenyl)ethanone

InChI

InChI=1S/C10H7FO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h1,4-6H,2H3

InChI Key

MFGUKZKZGSJQIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C#C

Origin of Product

United States

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